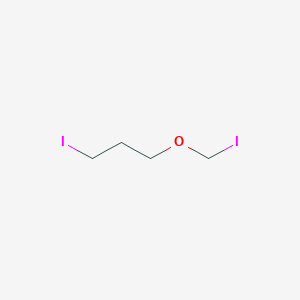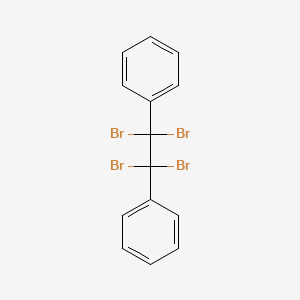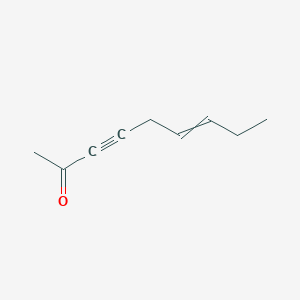
Non-6-EN-3-YN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-6-EN-3-YN-2-one is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Non-6-EN-3-YN-2-one can be synthesized through several methods, one of which involves the Bohlmann-Rahtz Pyridine Synthesis. This method includes the condensation of enamines with ethynylketones to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the desired product . Another approach involves a one-pot, three-step process using palladium(II)- and ruthenium(II)-catalysis, which allows for the efficient synthesis of highly substituted enynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and ruthenium is common in these processes to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Non-6-EN-3-YN-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions for these reactions vary but often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Non-6-EN-3-YN-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Non-6-EN-3-YN-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Non-6-EN-3-YN-2-one include other enynes and alkynes, such as:
- 1-Butyne
- 1-Pentyne
- 1-Hexyne
- 1-Heptyne
- 1-Octyne
- 1-Nonyne
- 1-Decyne
Uniqueness
This compound is unique due to its specific combination of a double bond and a triple bond within the same molecule, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds that may only contain one type of unsaturation.
Propiedades
Número CAS |
109987-11-3 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
non-6-en-3-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6H2,1-2H3 |
Clave InChI |
LQQCDWWJYBKYPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC#CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
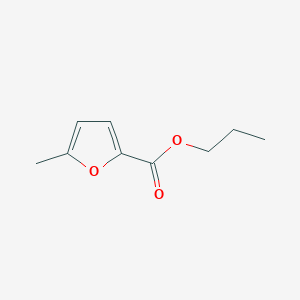
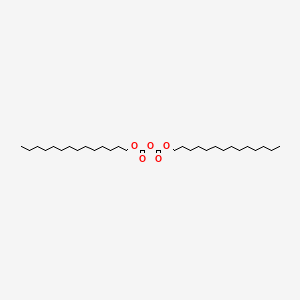
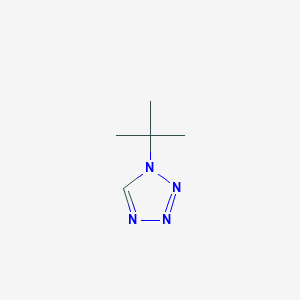
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
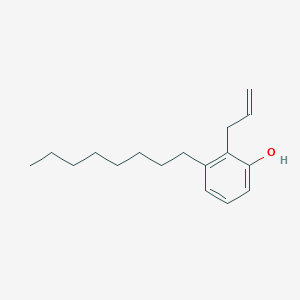


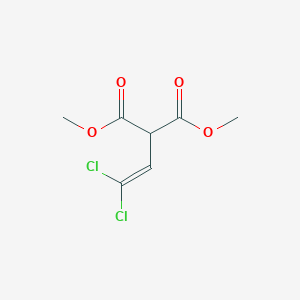
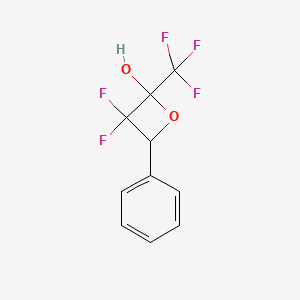
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)

